molecular formula C10H12BrN3O2S B363024 3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone CAS No. 316159-28-1

3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone

Cat. No.: B363024
CAS No.: 316159-28-1
M. Wt: 318.19g/mol
InChI Key: ZOQSUNIWUBOAHK-UHFFFAOYSA-N
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Description

3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of an aldehyde or ketone with a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 3-methylthiourea. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-hydroxy-5-methoxybenzaldehyde N-methylthiosemicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom and the Schiff base structure allows for versatile chemical modifications and interactions with various biological targets .

Properties

CAS No.

316159-28-1

Molecular Formula

C10H12BrN3O2S

Molecular Weight

318.19g/mol

IUPAC Name

1-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-methylthiourea

InChI

InChI=1S/C10H12BrN3O2S/c1-12-10(17)14-13-5-6-3-7(11)9(15)8(4-6)16-2/h3-5,15H,1-2H3,(H2,12,14,17)

InChI Key

ZOQSUNIWUBOAHK-UHFFFAOYSA-N

SMILES

CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)OC

Canonical SMILES

CNC(=S)NN=CC1=CC(=C(C(=C1)Br)O)OC

Origin of Product

United States

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